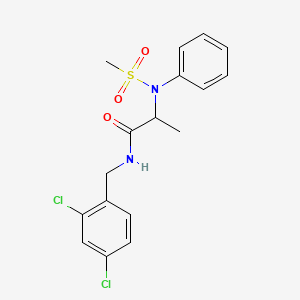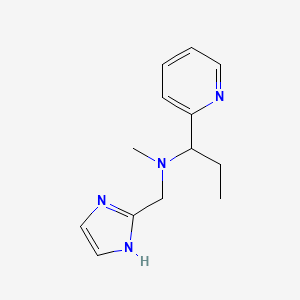
N-3-quinolinyl-1-azepanecarboxamide
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N-3-quinolinyl-1-azepanecarboxamide involves innovative methodologies to form heterocyclic compounds efficiently. For instance, tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones and dihydro-1H-benzo[b]azepines can be synthesized from 2-aminobenzonitriles and donor-acceptor cyclopropanes mediated by SnCl4 in moderate to good yields. This process involves ring opening and nucleophilic attack leading to nitrogen heterocyclic compounds (Porashar et al., 2022). Another methodology described involves a tandem reaction of 1-(2-haloaryl)propiolamides with sodium azide through azide-alkyne cycloaddition and intramolecular Ullmann-type C-N coupling process for the synthesis of [1,2,3]triazolo[1,5-a]quinoxalin-4(5H)-ones (Yan et al., 2012).
Molecular Structure Analysis
The molecular structure of related compounds showcases the complexity and versatility of heterocyclic chemistry. For example, the crystal structure and Hirshfeld surface analysis along with DFT studies of N-(4-acetylphenyl)quinoline-3-carboxamide provide in-depth insights into the structural characteristics of these molecules, including hydrogen bond interactions that play a crucial role in crystal packing (Polo-Cuadrado et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives are diverse. The use of 3-trifluoroacetyl-quinolin-2(1H)-ones as carbonyl and acid surrogates in Passerini- and Ugi-type reactions showcases the reactivity and utility of quinolinone derivatives in synthesizing α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids (Madhu et al., 2022).
Physical Properties Analysis
The physical properties of quinolinyl-azepanecarboxamide derivatives are crucial for their potential applications. These properties are often determined through comprehensive studies involving spectroscopic and structural analyses, providing information on solubility, stability, and crystallinity, which are essential for their use in various fields.
Chemical Properties Analysis
The chemical properties of these compounds, including their reactivity, chemical stability, and interactions with other molecules, are of significant interest. The synthesis and properties of fluorescent derivatives of quinoline, for example, highlight the potential for creating compounds with specific optical properties for use in imaging and diagnostics (Gracheva et al., 1982).
Eigenschaften
IUPAC Name |
N-quinolin-3-ylazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c20-16(19-9-5-1-2-6-10-19)18-14-11-13-7-3-4-8-15(13)17-12-14/h3-4,7-8,11-12H,1-2,5-6,9-10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXXXRWDJNVKBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)NC2=CC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![ethyl 2-amino-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate](/img/structure/B4022704.png)
![(2,5-difluorophenyl){1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B4022712.png)
![2-[4-(4-chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B4022719.png)
![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-phenylpropanoic acid](/img/structure/B4022727.png)
![N,N-dimethyl-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4022742.png)
![3-(3,5-dimethyl-4-isoxazolyl)-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}propanamide](/img/structure/B4022751.png)


![3-[(2-methylprop-2-en-1-yl)oxy]-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4022760.png)